N-cyclohexyl-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-cyclohexyl-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a thiophene ring attached to the imidazo[1,2-a]pyridine core. The presence of these functional groups contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent condensation reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under mild conditions and does not require the use of a catalyst, making it an efficient and straightforward synthetic route.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, solvent-free and catalyst-free methods are preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
N-cyclohexyl-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and exhibit similar chemical and biological properties.
Thiophene-containing compounds: Compounds with thiophene rings often display unique electronic and optical properties.
Cyclohexyl-substituted compounds: The presence of a cyclohexyl group can influence the compound’s solubility, stability, and biological activity
Uniqueness
N-cyclohexyl-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H21N3S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-cyclohexyl-5-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H21N3S/c1-13-7-5-11-16-20-17(15-10-6-12-22-15)18(21(13)16)19-14-8-3-2-4-9-14/h5-7,10-12,14,19H,2-4,8-9H2,1H3 |
InChI Key |
VBBNLWGOUXINAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)NC3CCCCC3)C4=CC=CS4 |
Origin of Product |
United States |
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